1-Hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid

説明

1-Hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid is a chemical compound with the molecular formula C14H8O6S . It is an anthraquinone derivative .

Molecular Structure Analysis

The molecular structure of this compound consists of 14 carbon atoms, 8 hydrogen atoms, 6 oxygen atoms, and 1 sulfur atom . The exact mass is 268.03717335 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 268.22 g/mol, a complexity of 457, and a topological polar surface area of 91.7 Ų . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors .科学的研究の応用

Synthetic Methodologies and Chemical Properties

Research has explored the synthesis of 1-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid derivatives and their chemical properties. For instance, Shupeniuk et al. (2021) synthesized 4-substituted 1-amino-9,10-anthraquinones, including derivatives containing biogenic amine fragments, which were then analyzed for their drug likeness and potential biological activities using in silico methods. Their work contributes to understanding the chemical synthesis pathways and potential applications of anthraquinone derivatives in medicinal chemistry (Shupeniuk, Amaladoss, Taras, Sabadakh, & Matkivskyi, 2021). Similarly, Adam and Winkler (1983) explored the reactivity of 1,4-diamino-9,10-dioxo-9,10-dihydroanthracene-2,3-dicarbonitriles towards nucleophilic reagents, shedding light on the chemical reactivity and potential synthetic applications of anthraquinone sulfonic acid derivatives (Adam & Winkler, 1983).

Crystal Structure Analysis

The study of the crystal structures of sodium anthraquinone sulfonate derivatives by Gamag et al. (1993) provides insights into the molecular configurations and electronic properties of anthraquinone sulfonates. Their work contributes to the understanding of how sulfonate substitution impacts the physical and chemical properties of anthraquinone derivatives, which is crucial for designing new materials and chemicals (Gamag, Peake, & Simpson, 1993).

Photochemical Studies

The photochemistry of anthracenedione in sulfuric acid solution was investigated by Broadbent and Stewart (1983), revealing the formation of 1-hydroxy and polyhydroxy derivatives under specific conditions. This study provides valuable information on the photochemical behavior of anthraquinone derivatives, which is essential for applications in photodynamic therapy and the development of photoresponsive materials (Broadbent & Stewart, 1983).

Biotransformation and Environmental Applications

Pereira et al. (2009) explored the biotransformation of the anthraquinonic dye Acid Blue 62 using laccases, identifying the main products and proposing a mechanistic pathway. This research highlights the potential environmental applications of anthraquinone sulfonic acids in the biodegradation and detoxification of synthetic dyes, contributing to the development of greener chemical processes (Pereira, Coelho, Viegas, Ganachaud, Iacazio, Tron, Robalo, & Martins, 2009).

将来の方向性

作用機序

Target of Action

Anthraquinone derivatives, which this compound is a part of, have been extensively studied as therapeutic agents against covid-19, specifically acting against 3clpro and plpro proteases .

Mode of Action

It’s known that anthraquinone derivatives can interact with their targets through various mechanisms, including inhibition of key enzymes .

Biochemical Pathways

Anthraquinone derivatives are known to influence a broad spectrum of biologically important properties .

Result of Action

Anthraquinone derivatives are known for their broad spectrum of biologically important properties .

Action Environment

One study suggests that a similar compound has high stability at both ph 9 and 12 .

特性

IUPAC Name |

1-hydroxy-9,10-dioxoanthracene-2-sulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O6S/c15-12-7-3-1-2-4-8(7)13(16)11-9(12)5-6-10(14(11)17)21(18,19)20/h1-6,17H,(H,18,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAJSTIHCWHYVKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)S(=O)(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20385508 | |

| Record name | STK367381 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56670-83-8 | |

| Record name | STK367381 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

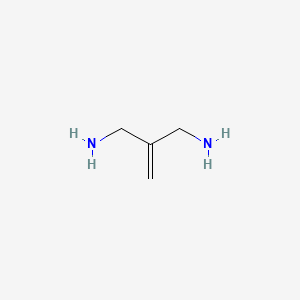

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(6-Methoxybenzo[d]thiazol-2-yl)thiourea](/img/structure/B3053795.png)

![1,3,8-Triazaspiro[4.5]decan-4-one](/img/structure/B3053800.png)

![1-[2-(Naphthalen-1-yloxy)ethyl]piperazine](/img/structure/B3053804.png)